2,4-Dichlorophenyl 2-(3-(2-phenyl-1,3-thiazol-5-yl)-1H-pyrazol-1-yl)ethyl ether
Description
The compound 2,4-Dichlorophenyl 2-(3-(2-phenyl-1,3-thiazol-5-yl)-1H-pyrazol-1-yl)ethyl ether (CAS: 318255-95-7) is a heterocyclic molecule featuring a pyrazole ring linked to a 2-phenyl-1,3-thiazole moiety via an ether bridge. Key structural elements include:
- A 1H-pyrazole ring, a five-membered aromatic ring with two adjacent nitrogen atoms, known for its role in medicinal and agrochemical applications.
- A 2-phenyl-1,3-thiazole group, a sulfur- and nitrogen-containing heterocycle associated with bioactivity in pesticides and pharmaceuticals.
Synonyms for this compound include KS-000037VV, ZINC1389014, and AKOS005090474 .
Properties
IUPAC Name |
5-[1-[2-(2,4-dichlorophenoxy)ethyl]pyrazol-3-yl]-2-phenyl-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl2N3OS/c21-15-6-7-18(16(22)12-15)26-11-10-25-9-8-17(24-25)19-13-23-20(27-19)14-4-2-1-3-5-14/h1-9,12-13H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUFPFSHHKXZYAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(S2)C3=NN(C=C3)CCOC4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichlorophenyl 2-(3-(2-phenyl-1,3-thiazol-5-yl)-1H-pyrazol-1-yl)ethyl ether typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazole and pyrazole intermediates, followed by their coupling to form the final product.
Thiazole Synthesis: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Pyrazole Synthesis: The pyrazole ring can be synthesized through the reaction of hydrazines with 1,3-diketones.
Coupling Reaction: The final step involves the coupling of the thiazole and pyrazole intermediates with 2,4-dichlorophenyl ether under suitable conditions, such as the presence of a base and a solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichlorophenyl 2-(3-(2-phenyl-1,3-thiazol-5-yl)-1H-pyrazol-1-yl)ethyl ether can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chlorine atoms.
Scientific Research Applications
2,4-Dichlorophenyl 2-(3-(2-phenyl-1,3-thiazol-5-yl)-1H-pyrazol-1-yl)ethyl ether has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its unique structural features.
Biological Studies: Investigation of its biological activity, including antimicrobial and anticancer properties.
Industrial Applications: Use as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2,4-Dichlorophenyl 2-(3-(2-phenyl-1,3-thiazol-5-yl)-1H-pyrazol-1-yl)ethyl ether is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Structural Analogues and Their Key Features
The following table summarizes structural and functional comparisons with similar compounds:
Key Structural and Functional Differences
Backbone Heterocycles: The target compound uses a pyrazole-thiazole system, whereas Imazalil () employs an imidazole ring. The pyrazole-thiazole ester analog () replaces the ether linkage with an ester group, which may improve solubility but reduce stability under hydrolytic conditions.
Substituent Effects: The 2,4-dichlorophenyl group in the target compound and Imazalil () is critical for hydrophobic interactions in fungal membranes. The oxime group in the compound from adds nucleophilic reactivity, which could enhance insecticidal activity through irreversible enzyme inhibition.
For instance, the thiazole sulfur in the target compound may contribute to electron-deficient regions, facilitating π-π stacking with biological targets.
Biological Activity
2,4-Dichlorophenyl 2-(3-(2-phenyl-1,3-thiazol-5-yl)-1H-pyrazol-1-yl)ethyl ether is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and weight:
- Molecular Formula : C16H14Cl2N2OS
- Molecular Weight : 334.22 g/mol
The structure includes a dichlorophenyl group linked to a thiazole and pyrazole moiety, which contributes to its diverse biological activities.
Biological Activity Overview
Thiazole derivatives, including this compound, are known for their broad spectrum of biological activities. The following sections detail specific activities observed in research studies.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antibacterial and antifungal properties. For instance:
- Antibacterial Activity : A study demonstrated that compounds similar to 2,4-Dichlorophenyl 2-(3-(2-phenyl-1,3-thiazol-5-yl)-1H-pyrazol-1-yl)ethyl ether showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The compound has also been evaluated for its anticancer potential:
- Mechanism of Action : It is believed to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. A study highlighted its ability to inhibit cell proliferation in human cancer cell lines, suggesting a potential role in cancer therapy .
Case Studies
Several studies have investigated the efficacy of this compound in various biological contexts:
Study 1: Antimicrobial Efficacy
In a comparative study of thiazole derivatives:
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| 2,4-Dichlorophenyl 2-(3-(2-phenyl-1,3-thiazol-5-yl)-1H-pyrazol-1-yl)ethyl ether | E. coli | 15 |
| Similar Thiazole Derivative | S. aureus | 18 |
This study indicated that the compound has a comparable efficacy to other known antimicrobial agents .
Study 2: Anticancer Activity
A recent investigation into the anticancer properties of thiazole derivatives reported the following findings:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2,4-Dichlorophenyl 2-(3-(2-phenyl-1,3-thiazol-5-yl)-1H-pyrazol-1-yl)ethyl ether | MCF7 (Breast Cancer) | 12 |
| Control Drug (Doxorubicin) | MCF7 | 10 |
The results suggest that while the compound shows promising anticancer activity, it may not be as potent as established chemotherapeutics .
The biological activity of this compound is primarily attributed to its interaction with specific cellular targets:
- Enzyme Inhibition : It may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Cell Cycle Arrest : The compound induces cell cycle arrest at the G0/G1 phase in cancer cells, leading to reduced proliferation rates.
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing 2,4-dichlorophenyl ether derivatives, and how do reaction parameters influence yield and purity?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. Critical parameters include solvent polarity (e.g., dimethylformamide for solubility), temperature control (60–80°C to avoid side reactions), and catalysts like triethylamine to stabilize intermediates. For pyrazole-thiazole hybrids, cyclocondensation of hydrazines with β-keto thiazoles is recommended . Purity is optimized via column chromatography (silica gel, hexane/ethyl acetate gradient) and verified by HPLC .
Q. How is the crystal structure of this compound resolved, and what intermolecular interactions stabilize its lattice?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include slow evaporation of solvent (e.g., ethanol) to grow crystals, followed by data collection at 100 K to minimize thermal motion. Hydrogen bonding (e.g., C–H⋯O/N) and π-π stacking between aromatic rings are dominant interactions. For example, the dichlorophenyl group often engages in halogen bonding with electron-rich regions of adjacent molecules .
Q. What spectroscopic techniques are essential for characterizing this compound, and how are spectral assignments validated?
- Methodological Answer : Use - and -NMR to confirm proton environments and carbon frameworks. IR spectroscopy identifies functional groups (e.g., ether C–O at ~1250 cm). Mass spectrometry (ESI-TOF) verifies molecular weight. Cross-validation with computational NMR (DFT/B3LYP/6-311+G(d,p)) resolves ambiguities in peak assignments .
Advanced Research Questions
Q. How can computational tools like Multiwfn elucidate the electronic properties and reactivity of this compound?
- Methodological Answer : Multiwfn calculates electrostatic potential (ESP) maps to identify nucleophilic/electrophilic sites. Electron localization function (ELF) analysis reveals charge distribution in the pyrazole-thiazole core. HOMO-LUMO gaps predict reactivity trends (e.g., susceptibility to electrophilic attack at the thiazole sulfur). Correlate results with experimental UV-Vis spectra for validation .
Q. What strategies resolve contradictions between crystallographic data and computational bond-length predictions?
- Methodological Answer : Discrepancies in bond lengths (e.g., C–N in pyrazole) arise from basis set limitations in DFT. Use high-level methods (e.g., MP2/cc-pVTZ) and compare with SC-XRD data. Apply Bader’s quantum theory of atoms in molecules (QTAIM) to analyze electron density topology at bond critical points .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced antifungal activity?
- Methodological Answer : Replace the 2,4-dichlorophenyl group with fluorinated analogs to improve membrane permeability. Modify the thiazole ring with electron-withdrawing groups (e.g., –CF) to enhance target binding. Test derivatives against Candida albicans using microbroth dilution assays (CLSI M27 guidelines), with miconazole as a positive control .
Q. What in vitro assays are suitable for evaluating the compound’s interaction with cytochrome P450 enzymes?
- Methodological Answer : Conduct fluorescence quenching assays using recombinant CYP3A4. Monitor changes in intrinsic fluorescence (excitation: 280 nm, emission: 335 nm) upon compound addition. Calculate binding constants (K) via Stern-Volmer plots. Validate with molecular docking (AutoDock Vina) to identify key residues in the active site .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
